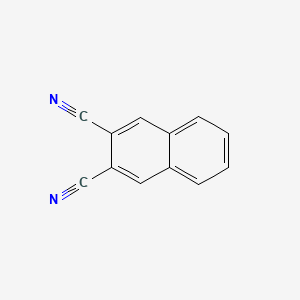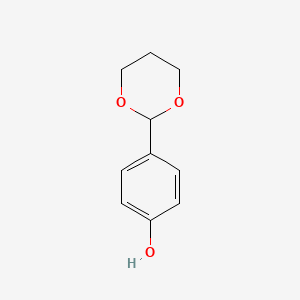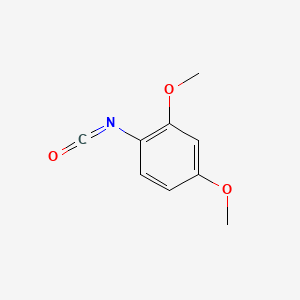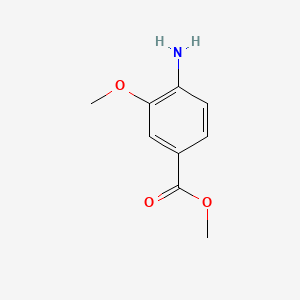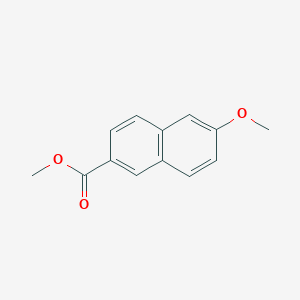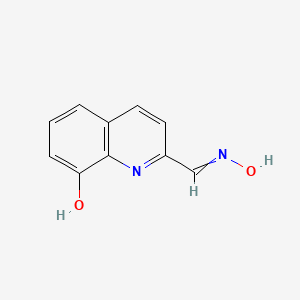
2-(3,4-Dichlorophenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)succinic acid is a useful research compound. Its molecular formula is C10H8Cl2O4 and its molecular weight is 263.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotechnological Production of Succinic Acid
Succinic acid, a vital four-carbon dicarboxylic acid, finds extensive applications across various industries, including food, chemicals, and pharmaceuticals, owing to its role as a precursor for numerous industrially significant chemicals. Research has been focusing on the bio-based production of succinic acid from renewable resources, given the environmental concerns and the demand for sustainable development. Advances in robust strain selection, metabolic engineering, and process optimization have been pivotal in enhancing succinic acid production, highlighting the potential of biological pathways in creating sustainable industrial processes (Jiang et al., 2017).
Enantioseparation for Pharmaceutical Applications
The enantioseparation of compounds similar to 2-(3,4-Dichlorophenyl)succinic acid, such as 2-(4-chlorophenyl)succinic acid, has been successfully achieved using countercurrent chromatography. This process is crucial in the pharmaceutical industry for the separation of enantiomers, which can have significantly different biological activities. The use of hydroxypropyl-β-cyclodextrin as a chiral selector and the optimization of enantioseparation conditions underscore the importance of this process in the development of enantiopure pharmaceuticals (Jin et al., 2020).
Renewable Chemical Building Blocks
The quest for greener approaches in the chemical industry has led to the exploration of inedible biomass-based compounds for the production of renewable building block chemicals. Research demonstrating the selective formation of succinic acid from 2-furaldehyde using a reusable solid acid catalyst highlights the potential of biomass conversion technologies in creating eco-friendly and sustainable industrial chemicals. This approach not only supports the chemical industry's shift towards sustainability but also opens new avenues for the utilization of biomass as a raw material (Choudhary et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that succinic acid, a component of the compound, is an essential intermediate in the citric acid cycle, a central metabolic pathway in all living organisms .
Mode of Action
It serves as an electron donor in the production of fumaric acid and FADH2 .
Biochemical Pathways
2-(3,4-Dichlorophenyl)succinic acid may potentially influence the citric acid cycle, given the presence of succinic acid in its structure. Succinic acid is converted into fumarate by the enzyme succinate dehydrogenase in complex 2 of the electron transport chain, which is involved in making ATP .
Pharmacokinetics
Succinic acid, a component of the compound, is known to be water-soluble , which could potentially influence its bioavailability.
Result of Action
Succinic acid, a part of this compound, has been shown to stimulate neural system recovery and bolster the immune system .
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dichlorophenyl)succinic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid (TCA) cycle. This interaction is essential for the conversion of succinate to fumarate, a critical step in cellular respiration . Additionally, this compound can act as a signaling molecule, influencing gene expression and modulating the epigenetic landscape .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production . Moreover, this compound can impact cell signaling pathways, such as the activation of specific kinases and transcription factors .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the TCA cycle and other metabolic processes. For instance, it can affect the activity of succinate dehydrogenase, leading to changes in the levels of metabolites such as fumarate and malate . These interactions can influence metabolic flux and overall cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into mitochondria, where it exerts its effects on cellular respiration .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it influences the TCA cycle and ATP production . These localization patterns are essential for understanding the compound’s role in cellular metabolism and function .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDCKNAPOUCJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346494 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93553-81-2 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
